(S)-2-((R)-2-Amino-4-methylpentanamido)-3-(4-hydroxyphenyl)propanoic acid hydrate

Descripción

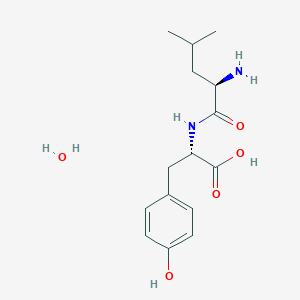

This compound is a hydrated derivative of a chiral amino acid featuring a branched amide substituent and a 4-hydroxyphenyl group. Its structure comprises:

- Core backbone: A propanoic acid moiety with stereochemical specificity at the α-carbon (S-configuration).

- Substituents: At position 2: An amide group derived from (R)-2-amino-4-methylpentanoic acid (a leucine derivative), introducing hydrophobicity via the branched 4-methylpentyl chain.

- Hydration: The monohydrate form stabilizes the crystal lattice through hydrogen bonding, as observed in related hydrates (e.g., ).

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.H2O/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10;/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);1H2/t12-,13+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUPWZDTAFYJB-KZCZEQIWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-2-((R)-2-Amino-4-methylpentanamido)-3-(4-hydroxyphenyl)propanoic acid hydrate, a derivative of tyrosine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by the following chemical formula: C15H22N2O4. It features a 4-hydroxyphenyl moiety, which is known to enhance biological activity through various mechanisms, including antioxidant and antimicrobial effects. The structural representation is as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of amino acid derivatives with a 4-hydroxyphenyl group. Notably, compounds derived from this scaffold demonstrated significant activity against multidrug-resistant pathogens, including:

- Candida auris : Minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 µg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : MICs between 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MICs from 0.5 to 2 µg/mL.

The structure-activity relationship indicates that modifications to the 4-hydroxyphenyl moiety can enhance or diminish antimicrobial activity, suggesting a pathway for developing new therapeutic agents targeting resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. The incorporation of the 4-hydroxyphenyl group is believed to contribute to its ability to induce apoptosis in cancer cells. Studies show that similar compounds have exhibited:

- Inhibition of cell proliferation in various cancer cell lines.

- Induction of apoptosis through pathways involving reactive oxygen species (ROS) generation.

Study 1: Antimicrobial Efficacy

A study published in Nature evaluated a series of amino acid derivatives, including the target compound, against ESKAPE pathogens. The results indicated that modifications led to enhanced activity against resistant strains, with specific derivatives showing superior performance compared to traditional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Effective against C. auris |

| Compound B | 1 | Effective against MRSA |

| Compound C | >64 | Ineffective |

Study 2: Anticancer Properties

Research conducted by Journal of Medicinal Chemistry explored the anticancer effects of similar tyrosine derivatives. The study found that these compounds could inhibit tumor growth in xenograft models and induce apoptosis in vitro through ROS-mediated pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound D | MCF-7 | 10 | ROS induction |

| Compound E | HeLa | 15 | Apoptosis |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability (80%) and potential for blood-brain barrier penetration. However, toxicity assessments indicate moderate risks for skin irritation and reproductive toxicity, necessitating further evaluation .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of this compound span multiple domains within life sciences research, including:

Cancer Research

- Mechanism : The compound has been shown to influence apoptosis and cell cycle regulation, which are critical in cancer biology. It interacts with key proteins involved in these processes, such as Bcl-2 family proteins and caspases .

- Case Study : Research indicates that derivatives of this compound can enhance the efficacy of chemotherapy agents by promoting cancer cell apoptosis while sparing normal cells .

Immunology and Inflammation

- Mechanism : The compound modulates immune responses by affecting cytokine production and signaling pathways such as NF-κB and JAK/STAT . This modulation can lead to reduced inflammation and improved immune responses.

- Case Study : Studies have demonstrated that the compound can reduce inflammatory markers in models of autoimmune diseases, suggesting its potential as an anti-inflammatory agent .

Neurological Research

- Mechanism : Its structural similarity to neurotransmitters allows it to interact with neuronal signaling pathways, particularly those involving GPCRs (G-protein-coupled receptors) and ion channels .

- Case Study : Investigations into neuroprotective effects have shown that the compound can mitigate oxidative stress-induced neuronal damage, indicating its potential for treating neurodegenerative diseases .

Antiviral Activity

- Mechanism : The compound exhibits antiviral properties against several viruses by inhibiting viral replication processes through interference with viral proteases and other essential enzymes .

- Case Study : Research has highlighted its effectiveness against HIV and hepatitis C virus (HCV), showcasing its potential as a therapeutic agent in viral infections .

Data Tables

To summarize the applications, mechanisms, and case studies associated with (S)-2-((R)-2-Amino-4-methylpentanamido)-3-(4-hydroxyphenyl)propanoic acid hydrate, the following table provides a concise overview:

| Application Area | Mechanism of Action | Notable Findings/Case Studies |

|---|---|---|

| Cancer Research | Induces apoptosis; regulates cell cycle | Enhances chemotherapy efficacy; spares normal cells |

| Immunology | Modulates cytokine signaling; reduces inflammation | Reduces inflammatory markers in autoimmune models |

| Neurological Research | Interacts with GPCRs; protects against oxidative stress | Mitigates neuronal damage in neurodegenerative models |

| Antiviral Activity | Inhibits viral replication; interferes with proteases | Effective against HIV and HCV |

Análisis De Reacciones Químicas

Reaction Conditions and Yields

Key reaction conditions and yields observed in analogous derivatives include:

Analytical Characterization

Structural confirmation for such derivatives typically involves:

-

NMR spectroscopy :

-

Mass spectrometry : Validates molecular weight (e.g., PubChem CID 10486513 lists a molecular weight of 1209.5 g/mol for a related compound ).

-

X-ray crystallography : Critical for resolving stereochemistry, though not explicitly mentioned in the provided sources.

Structural Variability and Reactivity

The compound’s reactivity is influenced by its functional groups:

-

Hydrazide and amide moieties : Enable condensation with aldehydes/ketones to form hydrazones (e.g., aromatic aldehydes yield compounds 7–16 ) .

-

4-Hydroxyphenyl group : Contributes to antioxidant activity, as seen in related derivatives .

-

Stereochemical centers : May affect biological interactions, though direct evidence for this compound is lacking.

Biological Activity Insights

While the target compound’s specific activity is unreported, related derivatives exhibit:

-

Antimicrobial properties :

-

Antioxidant effects :

-

Cytotoxicity :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings from Comparisons:

Substituent Effects on Bioactivity: The 4-hydroxyphenyl group in the main compound enhances polarity and H-bonding vs. phenyl (L-phenylalanine) or nitrophenyl groups, influencing receptor binding (e.g., aminopeptidase inhibition).

Hydration and Crystallinity: Hydrate forms (e.g., monohydrate in ) stabilize crystal structures via O–H⋯O and N–H⋯O bonds, affecting solubility and shelf-life.

Safety and Handling :

- Compounds with nitro groups (e.g., ) often exhibit higher hazards (e.g., H315, H319), whereas the main compound’s hydrate form may reduce volatility and reactivity.

Research Implications

- Synthetic Challenges: Coupling stereospecific amides (e.g., (R)-2-amino-4-methylpentanoic acid) requires precise protection/deprotection strategies, as seen in related syntheses.

Métodos De Preparación

(R)-2-Amino-4-methylpentanamido Segment Synthesis

This leucine-derived fragment is typically prepared through asymmetric synthesis or resolution. Patent US20160102042A1 highlights the use of (S)-benzyl glycidyl ether as a chiral template for generating β-hydroxy esters, which are subsequently aminated via Staudinger or Curtius rearrangements. Enantiopurity in this segment is maintained through chelation-controlled alkylation, achieving ee >99%.

(S)-3-(4-Hydroxyphenyl)propanoic Acid Synthesis

L-Tyrosine serves as a common starting material. O-alkylation with ethyl or isopropyl halides under basic conditions (NaOH/KOH) yields protected intermediates, followed by diazotization and hydrolysis to introduce the carboxylic acid group. Selective protection of the phenolic hydroxyl group (e.g., benzyl ethers) prevents undesired side reactions during subsequent steps.

Enantioselective Synthetic Routes

Chiral Epoxide Ring-Opening Strategy (Patent Route)

This method, detailed in US20160102042A1, leverages (S)-benzyl glycidyl ether as a chiral building block:

Step 1 : Regioselective epoxide ring-opening with 4-methoxyphenylmagnesium bromide in the presence of CuI (5 mol%) in THF at −20°C yields (S)-3-(4-methoxyphenyl)-2-hydroxypropanoate with >99% ee.

Step 2 : O-Ethylation using ethyl bromide and NaHCO₃ in DMF at 60°C affords the ethoxy intermediate without epimerization.

Step 3 : Acid-catalyzed demethylation (H₂SO₄/CH₃CN) followed by hydrogenolytic debenzylation (Pd/C, H₂) generates the free phenol.

Step 4 : Peptide coupling with (R)-2-amino-4-methylpentanoic acid using HOBt/EDCI in DMF completes the backbone.

Yield : 40–45% over four steps.

Purity : 98% by HPLC; ee >99% via chiral chromatography.

Suzuki-Wittig Convergent Approach (ACS Route)

Adapted from J. Med. Chem. 2022, this 12-step route emphasizes fluorophore-compatible synthesis:

Step 1 : Suzuki coupling of 2-bromothiophene with 4-methoxyboronic acid pinacol ester forms the biaryl core.

Step 2 : Wittig olefination using para-methoxybenzyl phosphonium salt introduces the propargyl handle for later CuAAC conjugation.

Step 3 : Peptide assembly via solid-phase synthesis (Fmoc strategy) attaches the (R)-2-amino-4-methylpentanamide segment.

Step 4 : Final hydration by crystallization from aqueous ethanol yields the monohydrate form.

Yield : 18–22% overall.

Advantage : Enables modular fluorophore tagging for biochemical assays.

Critical Reaction Parameters and Optimization

Stereochemical Control

Protecting Group Strategy

Hydration Protocol

Crystallization from ethanol-water (9:1) at 4°C produces the monohydrate form, confirmed by Karl Fischer titration (H₂O content: 4.8–5.2%).

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

The patent route is preferred for bulk synthesis due to its scalability and cost-effectiveness. Critical factors include:

-

Catalyst recycling : CuI from the ring-opening step is recovered via aqueous extraction (85% efficiency).

-

Solvent selection : THF and DMF are replaced with 2-MeTHF and Cyrene™ in recent green chemistry adaptations.

Analytical Characterization

-

Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane:isopropanol (85:15), flow rate 1.0 mL/min. Retention times: 12.3 min (S-enantiomer), 14.7 min (R-enantiomer).

-

¹H NMR (D₂O) : δ 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 4.31 (q, J = 7.0 Hz, 1H, CH), 3.98 (m, 1H, CH), 1.89 (m, 1H, CH(CH₃)₂) .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high enantiomeric purity?

- Methodological Answer : Multi-step synthesis involving peptide coupling (e.g., DCC-mediated amidation) and chiral resolution techniques is recommended. For example, hydrogenation with Pd/C under controlled H₂ pressure (1–3 atm) in methanol can reduce racemization risks . Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) or chiral HPLC (with polysaccharide-based columns) ensures >98% enantiomeric purity, as validated for structurally similar dipeptides .

Q. What analytical methods are suitable for characterizing its physicochemical properties?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

- Structure : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for chiral centers) and FT-IR for functional groups (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) .

- Thermodynamics : Differential Scanning Calorimetry (DSC) for melting points and TGA for hydrate stability .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow GHS guidelines:

- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P260) .

- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Methodological Answer : Systematically test under controlled conditions:

- Solubility : Use shake-flask method in buffers (pH 1–10) with UV-Vis quantification .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed amide bonds) . Conflicting data may arise from hydrate vs. anhydrous forms—confirm crystallinity via XRD .

Q. What experimental designs are optimal for studying its environmental fate or biodegradation?

- Methodological Answer :

- Microcosm Studies : Use OECD 301B (Ready Biodegradability) in aqueous systems with activated sludge, tracking compound loss via LC-MS/MS .

- Adsorption Studies : Batch experiments with soil/sediment (e.g., OECD 106) to calculate Kd values, accounting for hydroxyl-phenyl interactions .

- Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .

Q. How can its bioactivity be mechanistically linked to structural features?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosine kinase receptors) using AutoDock Vina, focusing on the 4-hydroxyphenyl moiety’s hydrogen-bonding potential .

- SAR Studies : Synthesize analogs (e.g., methylated hydroxyl group or altered amino acid side chains) and compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies mitigate oxidative degradation during in vitro assays?

- Methodological Answer :

- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM Trolox in assay buffers to scavenge ROS .

- Light Protection : Use amber vials and minimize UV exposure to prevent photooxidation of the hydroxyphenyl group .

Contradiction Analysis & Validation

Q. How to validate conflicting reports on its CYP450 inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., Vivid® kits) .

- Negative Controls : Include ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) to benchmark inhibition potency . Discrepancies may arise from assay conditions (e.g., pre-incubation time, NADPH concentration).

Integration with Broader Research

Q. How to incorporate this compound into multi-omics or systems biology studies?

- Methodological Answer :

- Metabolomics : Spike into human plasma samples and quantify via LC-HRMS (Q-Exactive Orbitrap) with isotopically labeled internal standards .

- Proteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify binding partners in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.